

An In-depth Technical Guide to Cinepazide Maleate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Cinepazide Maleate

Cat. No.: B194479

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Abstract

Cinepazide maleate is a synthetic vasodilator agent that has been utilized in the management of various cardiovascular and cerebrovascular disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of **cinepazide maleate**. Detailed methodologies for its synthesis and key experimental protocols are presented to support further research and development. The document elucidates its multifaceted mechanism of action, including its roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a potentiator of adenosine effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions. All quantitative data are systematically organized into tables for clarity and comparative analysis.

Chemical Structure and Identification

Cinepazide maleate is the maleate salt of cinepazide. The chemical structure consists of a trimethoxycinnamoyl moiety linked to a piperazine ring, which in turn is substituted with a pyrrolidinylacetyl group.

Chemical Structure of **Cinepazide Maleate**:

(Image of the chemical structure of **cinepazide maleate** would be placed here in a formal document)

Table 1: Chemical Identification of **Cinepazide Maleate**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Identifier | Value |
|-------------------|---|
| IUPAC Name | (2E)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; (2Z)-but-2-enedioic acid |
| CAS Number | 26328-04-1 |
| Molecular Formula | C ₂₆ H ₃₅ N ₃ O ₉ |
| Molecular Weight | 533.57 g/mol |
| Synonyms | Brendil, Vasodistal, MD-6753, 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate |

Physicochemical Properties

The physicochemical properties of **cinepazide maleate** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Cinepazide Maleate**

| Property | Value | Reference |
|------------------|--|-----------|
| Appearance | White to beige powder | [5] |
| Melting Point | 135°C | [2] |
| Solubility | Water: 20 mg/mL (clear solution) DMSO: 100 mg/mL (ultrasonication may be needed) | [5][6] |
| pKa (predicted) | Strongest Basic: 5.91 | [2] |
| logP (predicted) | 1.67 (ALOGPS), 0.67 (ChemAxon) | [2] |

Pharmacological Properties and Mechanism of Action

Cinepazide maleate exerts its vasodilatory effects through a multi-targeted mechanism, impacting several key signaling pathways involved in the regulation of vascular smooth muscle tone.

Calcium Channel Blockade

Cinepazide maleate functions as a weak calcium channel blocker.[2][7] By inhibiting the influx of extracellular calcium (Ca^{2+}) into vascular smooth muscle cells, it reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to muscle relaxation and vasodilation.[8]

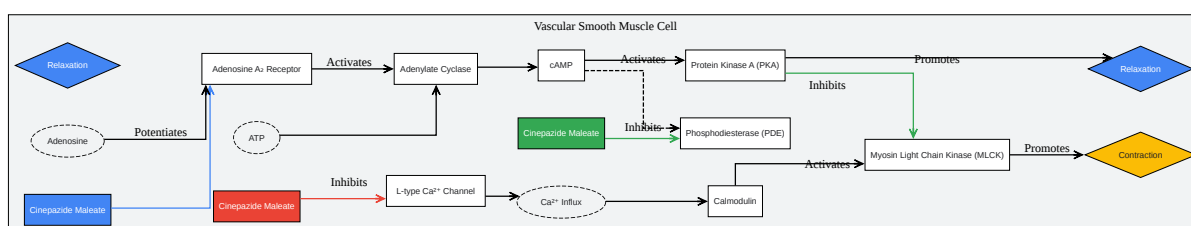
Phosphodiesterase (PDE) Inhibition

The compound also acts as a phosphodiesterase inhibitor, preventing the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase, further contributing to smooth muscle relaxation and vasodilation.[1][8]

Potentiation of Adenosine Effects

Cinepazide maleate has been shown to potentiate the vasodilatory effects of endogenous adenosine.[6] While the precise mechanism is not fully elucidated, it is thought to enhance the signaling cascade initiated by adenosine, possibly through interaction with adenosine receptors or by inhibiting adenosine degradation.[6]

The interplay of these mechanisms is illustrated in the following signaling pathway diagram:



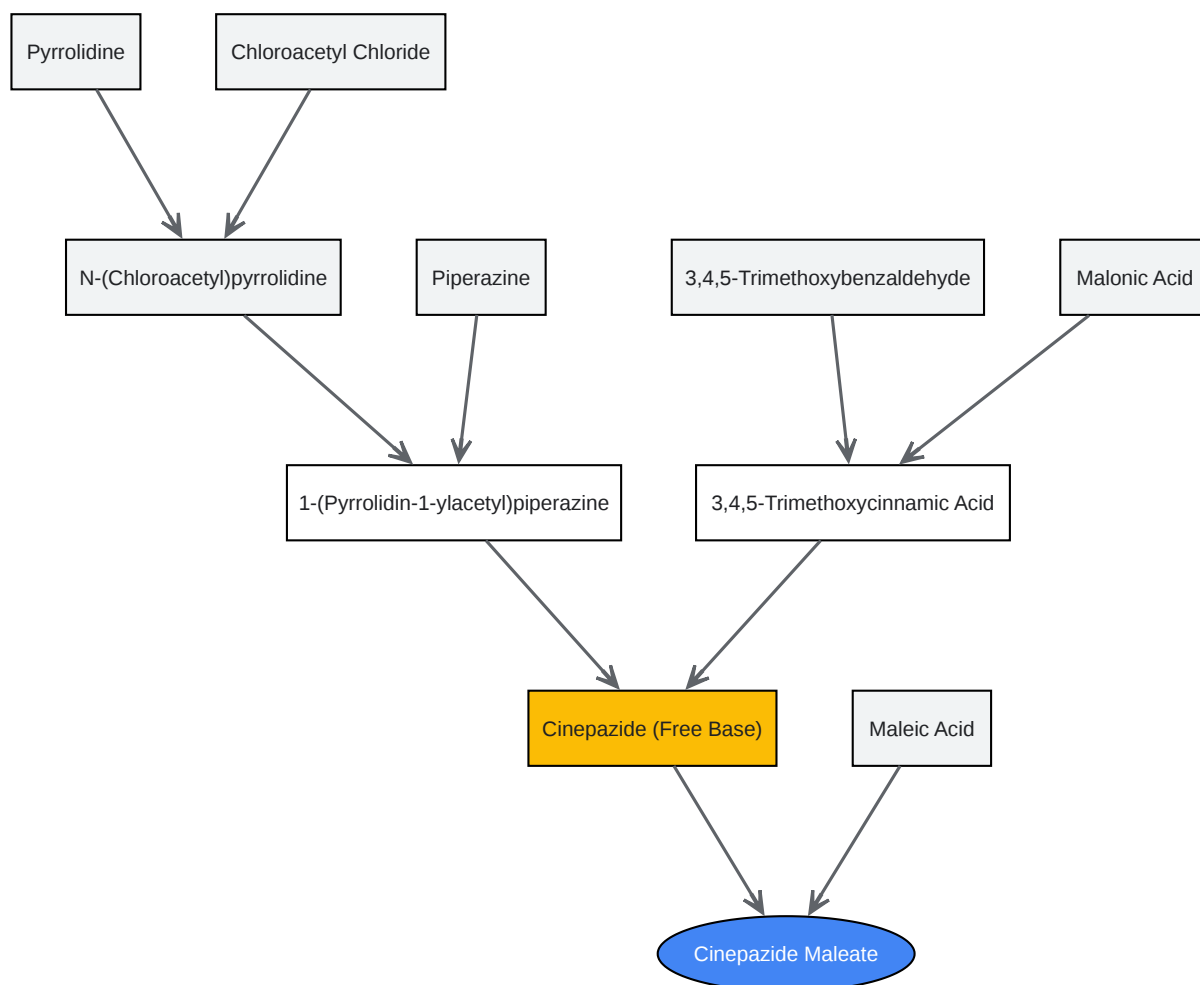
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Caption: Signaling pathways modulated by **cinepazide maleate**.

Synthesis of Cinepazide Maleate

The synthesis of **cinepazide maleate** is typically achieved through a multi-step process involving the preparation of key intermediates followed by their condensation and subsequent salt formation.

Synthesis Workflow



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Caption: Overall workflow for the synthesis of **cinepazide maleate**.

Experimental Protocols

This intermediate can be prepared via a Knoevenagel condensation reaction.[2]

- Reactants: 3,4,5-trimethoxybenzaldehyde, malonic acid, and a suitable catalyst (e.g., ammonium bicarbonate).

- Solvent: Ethyl acetate.
- Procedure:
 - Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.
 - Add ethyl acetate as the solvent.
 - Heat the mixture under reflux (e.g., in an oil bath at 140°C).
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and dissolve the residue in a saturated sodium bicarbonate solution.
 - Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde.
 - Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product.
 - Filter the precipitate, wash with water, and recrystallize from a water/ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid.[\[2\]](#)

This intermediate is synthesized in a two-step process.[\[8\]](#)

- Step 1: Synthesis of N-(Chloroacetyl)pyrrolidine
 - Reactants: Pyrrolidine and chloroacetyl chloride.
 - Solvent: Dichloromethane.
 - Procedure: Dissolve pyrrolidine in dichloromethane and cool the solution. Add chloroacetyl chloride dropwise while maintaining the temperature. Stir the reaction mixture until completion. The resulting N-(chloroacetyl)pyrrolidine can be isolated and purified.[\[8\]](#)
- Step 2: Synthesis of 1-(Pyrrolidin-1-ylacetyl)piperazine
 - Reactants: N-(Chloroacetyl)pyrrolidine and anhydrous piperazine.

- Solvent: Ethanol.
- Base: Anhydrous sodium carbonate.
- Procedure: Add anhydrous piperazine and anhydrous sodium carbonate to ethanol and heat to reflux. Slowly add a solution of N-(chloroacetyl)pyrrolidine in ethanol. Continue to reflux for several hours. After cooling, filter the mixture to remove solids. Concentrate the filtrate and purify the product, for example, by steam distillation to remove excess piperazine followed by recrystallization from 50% ethanol.[8]

The final condensation step can be performed using a "one-pot" method.[3][6]

- Reactants: 3,4,5-trimethoxycinnamic acid and 1-(pyrrolidin-1-ylacetyl)piperazine.
- Activating Agent: Ethyl chloroformate.
- Base: Triethylamine.
- Solvent: Dichloromethane.
- Procedure:
 - Dissolve 3,4,5-trimethoxycinnamic acid and triethylamine in dichloromethane and cool the mixture to -10°C.
 - Slowly add a solution of ethyl chloroformate in dichloromethane and stir for 1 hour.
 - Add a solution of 1-(pyrrolidin-1-ylacetyl)piperazine in dichloromethane dropwise and continue stirring for several hours.
 - Monitor the reaction by TLC.
 - Upon completion, work up the reaction mixture to isolate the cinepazide free base. This may involve washing with brine, drying the organic layer, and concentrating the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]
- Reactants: Cinepazide (free base) and maleic acid.

- Solvent: Anhydrous ethanol.
- Procedure:
 - Dissolve the cinepazide free base in anhydrous ethanol with heating.
 - Separately, dissolve maleic acid in anhydrous ethanol.
 - Add the maleic acid solution to the cinepazide solution with stirring.
 - Allow the mixture to cool to room temperature to induce crystallization.
 - Collect the precipitated **cinepazide maleate** crystals by filtration and dry them.
 - The product can be further purified by recrystallization from anhydrous ethanol.[6][8]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological actions of **cinepazide maleate**. The multifaceted mechanism of action, involving calcium channel blockade, phosphodiesterase inhibition, and potentiation of adenosine effects, underscores its efficacy as a vasodilator. The outlined synthesis protocols offer a foundation for the laboratory preparation and further investigation of this compound. The provided diagrams and tabulated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a comprehensive understanding of **cinepazide maleate** and stimulating future research into its therapeutic potential and applications.

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